alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid

Description

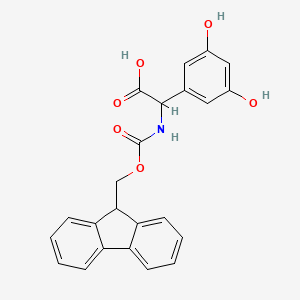

Alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneacetic acid is a specialized amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a benzeneacetic acid backbone, and two hydroxyl groups at the 3- and 5-positions of the aromatic ring. The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) due to its UV-sensitive cleavage under mild basic conditions, enabling controlled deprotection .

Properties

Molecular Formula |

C23H19NO6 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

2-(3,5-dihydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |

InChI |

InChI=1S/C23H19NO6/c25-14-9-13(10-15(26)11-14)21(22(27)28)24-23(29)30-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20-21,25-26H,12H2,(H,24,29)(H,27,28) |

InChI Key |

TYQVWCPQZDEIDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC(=C4)O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Electrophilic Amination and Fmoc Protection

Electrophilic amination using nitrosoarenes or azodicarboxylates has emerged as a robust method for introducing amino groups at sterically challenging positions. For instance, copper-catalyzed radical addition to nitrosoarenes enables regioselective amination of benzeneacetic acid derivatives. Subsequent Fmoc protection is achieved via reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA), yielding the protected amino intermediate.

Table 1: Comparative Analysis of Electrophilic Amination Methods

| Method | Catalyst | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Cu(I)/nitrosoarene | Cu(MeCN)₄PF₆ | 68–82 | High | |

| Pd-mediated C–H amination | Pd(OAc)₂ | 55–70 | Moderate | |

| Photoredox catalysis | Ir(ppy)₃ | 72–88 | High |

Hydroxyl Group Protection Strategies

The 3,5-dihydroxy groups necessitate orthogonal protection to prevent undesired side reactions during amination and Fmoc coupling. Common protecting groups include tert-butyldimethylsilyl (TBDMS) and acetyl, with removal conditions tailored to avoid Fmoc cleavage.

Silyl Ether Protection

TBDMS protection is performed using tert-butyldimethylsilyl chloride in the presence of imidazole, achieving near-quantitative yields. Deprotection employs tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), which selectively removes silyl groups without affecting the Fmoc moiety.

Table 2: Protection Group Efficiency

| Protecting Group | Reagent | Deprotection Agent | Compatibility with Fmoc |

|---|---|---|---|

| TBDMS | TBDMS-Cl/imidazole | TBAF/THF | High |

| Acetyl | Ac₂O/pyridine | NH₃/MeOH | Moderate |

| Benzyl | BnBr/NaH | H₂/Pd-C | Low |

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Microwave-assisted SPPS, as detailed in recent protocols, offers a scalable route to alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneacetic acid. Using low-load Fmoc-Lys(Mtt)-Wang resin, iterative coupling with DIC/HOAt activators ensures high efficiency. Key steps include:

- Resin Loading : Pre-loaded Wang resin (0.35 mmol/g) functionalized with Fmoc-protected lysine.

- Mtt Deprotection : Hexafluoroisopropanol (HFIP) selectively removes the Mtt group, enabling side-chain modifications.

- Coupling Cycles : Double coupling at 75°C with 3–10-fold molar excess of Fmoc-amino acids ensures complete reaction.

Radical-Mediated and Photochemical Methods

Visible-light-driven methodologies have revolutionized the synthesis of sterically hindered amino acids. For example, photoredox-generated α-amino carbanions undergo carboxylation with CO₂, forming the benzeneacetic acid backbone. This approach avoids harsh reagents and enhances functional group tolerance.

Mechanistic Insights into Photoredox Catalysis

The iridium-based photocatalyst Ir(ppy)₃ facilitates single-electron transfer (SET) to generate stabilized carbanions, which trap CO₂ to form carboxylic acids. This method achieves yields up to 85% and eliminates the need for toxic cyanide reagents traditionally used in Strecker syntheses.

Challenges in Enantioselective Synthesis

Enantiocontrol remains a critical hurdle due to the compound’s quaternary carbon center. Chiral auxiliaries and asymmetric catalysis using Rh₂(S-TCPTTL)₄ (a Du Bois-derived catalyst) have shown promise, delivering enantiomeric excess (ee) values up to 99%. Density functional theory (DFT) studies reveal that ligand-accelerated enantioselectivity arises from steric interactions between the chiral ligand and the benzene ring.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification. Continuous-flow systems with immobilized enzymes (e.g., lipases for ester hydrolysis) reduce reaction times from hours to minutes. Recent advances in flow chemistry enable kilogram-scale production with >95% purity after recrystallization.

Analytical and Characterization Data

Critical quality control metrics include ultra-performance liquid chromatography (UPLC) retention times and mass spectrometry (LCMS) data. For example:

Chemical Reactions Analysis

Functional Group Interactions and Reactivity

The compound’s Fmoc-protected amino group and hydroxyl substituents drive its reactivity in chemical transformations.

2.1 Fmoc Group Dynamics

The Fmoc group serves as a protective moiety for the amino group during peptide synthesis. Its removal under basic conditions (e.g., piperidine) is well-established, but stability concerns arise in acidic or prolonged basic environments . For instance, Fmoc-amino acids are prone to aspartimide formation during solid-phase synthesis, though acidic additives (e.g., tBu, Mpe) mitigate this issue .

2.2 Hydroxyl Group Participation

The 3,5-dihydroxybenzene moieties enable hydrogen bonding and act as reactive sites for further derivatization. These groups may participate in condensation reactions or act as leaving groups in nucleophilic substitutions, as observed in related dihydroxybenzene derivatives.

Structural Modifications and Derivatives

The compound’s structure allows for diverse modifications, including lactone formation and amino acid analog synthesis.

Biochemical Transformations

Enzymatic systems play a pivotal role in the compound’s synthesis and modification.

4.1 Transamination Cascades

Branched-chain α-amino acid aminotransferase (BCAT) from E. coli catalyzes the conversion of aldol adducts into γ-hydroxy-α-amino acids. Coupling with aspartate aminotransferase (AspAT) regenerates l-Glu, overcoming equilibrium limitations .

4.2 Benzaldehyde Lyase (BAL) Integration

BAL converts benzaldehyde into benzoin, driving transamination reactions to completion. This avoids equilibrium constraints and enhances product yields .

Analytical and Stability Considerations

The Fmoc group introduces challenges in synthesis and analysis:

Scientific Research Applications

Alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and proteins through SPPS.

Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Fmoc-SR-Dab(3-Aloc)-OH

Structure: (2S,3R)-2-(Fmoc-amino)-3-(Alloc-amino)butanoic acid Molecular Weight: 424.45 g/mol Key Differences:

- Backbone: Butanoic acid vs. benzeneacetic acid in the target compound.

- Protecting Groups : The Alloc (allyloxycarbonyl) group at the 3-position offers orthogonal deprotection (via palladium catalysis) compared to the target’s dihydroxy groups, which may participate in hydrogen bonding or metal coordination.

- Applications : Fmoc-SR-Dab(3-Aloc)-OH is tailored for sequential deprotection in peptide synthesis, whereas the target’s dihydroxy groups could enhance solubility in aqueous environments or serve as functional handles for conjugation .

3-[2-(8-Quinolinyl)Benzoxazol-5-Yl]Alanine Derivatives

Structure : Benzoxazole-fluorophore conjugated to alanine.

Key Differences :

- Functional Groups: The benzoxazole-quinolinyl system enables fluorescence, unlike the non-fluorescent dihydroxybenzeneacetic acid backbone of the target.

- Solubility : The hydrophobic benzoxazole moiety reduces water solubility compared to the target’s polar dihydroxy groups .

- Applications : These derivatives are used as metal ion sensors, whereas the target is more likely employed in peptide synthesis or as a chelating agent .

2-Aminobenzamide Derivatives

Structure: Benzamide core with amino substituents. Key Differences:

- Acidity : The carboxylic acid group in the target compound increases acidity (pKa ~2–3) compared to the neutral benzamide derivatives.

- Reactivity : Benzamides are less reactive in peptide coupling reactions than the target’s activated acetic acid group.

- Applications: 2-Aminobenzamides are prominent in glycosylation studies and drug design, while the target’s Fmoc and dihydroxy groups prioritize SPPS compatibility and solubility .

Ortho/Meta/Para-(2-Cyano-3-(3,5-Di-Tert-Butyl-4-Hydroxyphenyl)Acrylamido)Benzoic Acids

Structure: Benzoic acid derivatives with tert-butyl, cyano, and hydroxyphenyl groups. Key Differences:

- Hydrophobicity : The tert-butyl groups increase lipophilicity (higher LogP), contrasting with the target’s hydrophilic dihydroxy groups.

- Bioactivity : In silico studies suggest these derivatives exhibit antioxidant and drug-like properties, whereas the target’s bioactivity may focus on peptide backbone functionalization .

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Utility : The target’s dihydroxy groups enhance solubility, critical for SPPS in polar solvents, whereas tert-butyl or benzoxazole groups in analogs prioritize membrane permeability or fluorescence .

- Drug-Likeness: In silico models predict the target’s compliance with Lipinski’s rules (hydrogen bond donors/acceptors = 5/7), contrasting with the di-tert-butyl derivatives’ higher LogP, which may limit oral bioavailability .

Q & A

Basic: What are the recommended synthetic protocols for alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneacetic acid?

Answer:

The synthesis typically involves Fmoc-protected amino acid coupling with a dihydroxybenzeneacetic acid backbone. Key steps include:

- Protection of reactive groups : Use Fmoc (9-fluorenylmethoxycarbonyl) to protect the amino group during synthesis to prevent unwanted side reactions .

- Coupling reagents : Employ carbodiimide-based reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide) with NHS (N-hydroxy-succinimide) to activate carboxylic acid groups for amide bond formation, as described in peptide synthesis protocols .

- Purification : Post-synthesis purification via reverse-phase HPLC (≥98% purity threshold) is critical, as highlighted in product specification methodologies .

Basic: How to analytically characterize the purity and structural integrity of this compound?

Answer:

A multi-technique approach is recommended:

- HPLC : Assess purity using a C18 column with UV detection at 254 nm, ensuring ≥98% purity as per analytical standards .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., 385.41 g/mol for analogous Fmoc derivatives) via ESI-MS or MALDI-TOF .

- NMR spectroscopy : Use 1H/13C NMR to verify substitution patterns (e.g., dihydroxybenzeneacetic acid protons at δ 6.5–7.5 ppm and Fmoc aromatic protons at δ 7.2–7.8 ppm) .

Advanced: How can computational modeling optimize its interaction with biological targets?

Answer:

Molecular dynamics (MD) simulations and docking studies are pivotal:

- Simulated annealing : Identify low-energy configurations of the compound on target surfaces (e.g., carbon nanotubes or enzyme active sites) using Monte Carlo methods .

- Force fields : Apply the COMPASS force field to model van der Waals and electrostatic interactions, as validated in Fmoc-amino acid/SWNT adsorption studies .

- Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like COX-2 or MMP3, leveraging structural analogs from anti-inflammatory research .

Advanced: What strategies enhance its stability in aqueous solutions for drug delivery applications?

Answer:

Stability optimization involves:

- PEGylation : Covalent attachment of polyethylene glycol (PEG) chains (e.g., PEG12000) to reduce aggregation and improve biocompatibility, as demonstrated in SWNT coating studies .

- pH buffering : Use phosphate buffer (pH 7.4) to maintain solubility and prevent hydrolysis of the Fmoc group .

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) for long-term storage .

Advanced: How to resolve contradictions in its enzymatic inhibition data across studies?

Answer:

Discrepancies may arise from assay conditions or structural analogs:

- Assay standardization : Compare kinetic parameters (e.g., IC50) under consistent conditions (pH, temperature) using recombinant enzymes like MMP3 or COX-2 .

- Control experiments : Include salicylic acid derivatives (e.g., 3,5-difluoro-2-hydroxybenzoic acid) as positive controls to benchmark inhibition efficacy .

- Structural analysis : Perform X-ray crystallography or NMR to confirm binding modes, differentiating between competitive and non-competitive inhibition .

Advanced: What are its applications in targeted drug delivery systems?

Answer:

The compound’s Fmoc and dihydroxy groups enable unique functionalities:

- Nanocarrier functionalization : Non-covalent coating of single-wall carbon nanotubes (SWNTs) via π-π stacking of the Fmoc group, enhancing biocompatibility and payload delivery .

- Enzyme-responsive release : Design ester or amide-linked prodrugs cleavable by tumor-associated proteases (e.g., MMP3), as explored in anticancer benzoxazole derivatives .

- In vivo tracking : Conjugate with fluorophores (e.g., 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine) for real-time imaging .

Basic: What solvents and conditions are optimal for its storage and handling?

Answer:

- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution, avoiding prolonged exposure to water to prevent hydrolysis .

- Storage : Store at –20°C under inert gas (N2/Ar) to protect light-sensitive dihydroxy groups .

- Handling : Conduct reactions under anhydrous conditions with TCEP (Tris-(2-carboxyethyl)phosphine) to prevent disulfide formation .

Advanced: How to design derivatives for improved bioactivity?

Answer:

Derivatization strategies include:

- Substitution : Introduce electron-withdrawing groups (e.g., –F, –Cl) at the 3,5 positions to enhance enzyme binding, as seen in 3,5-dichloro-4-hydroxybenzoic acid analogs .

- Esterification : Modify the acetic acid moiety to methyl esters for increased membrane permeability .

- Hybrid molecules : Combine with benzoxazole or benzimidazole scaffolds, known for COX-2 inhibition, to synergize anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.